Product packaging for 1-benzyl-3-chloro-1H-1,2,4-triazole(Cat. No.:CAS No. 1279219-28-1)

1-benzyl-3-chloro-1H-1,2,4-triazole

Cat. No.: B2818415
CAS No.: 1279219-28-1
M. Wt: 193.63
InChI Key: GGINEKFYXREGME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-chloro-1H-1,2,4-triazole is a synthetic small molecule based on the 1,2,4-triazole pharmacophore, a privileged scaffold in medicinal chemistry known for its versatile biological activities . The 1,2,4-triazole core is valued for its ability to form multiple hydrogen bonds, its significant dipole moment, and its metabolic stability, which allows it to interact effectively with a range of biological targets . This particular derivative, featuring benzyl and chloro substituents, is of high interest in early-stage drug discovery for the development of novel therapeutic agents. The primary research applications for this compound and its analogs include investigation as anticancer agents and antimicrobial agents. 1,2,4-Triazole derivatives have demonstrated promising cytotoxic effects against various human cancer cell lines, including breast (MCF-7), cervical (HeLa), and lung (A549) cancers . Their mechanism of action may involve acting as aromatase inhibitors, similar to the drugs Letrozole and Anastrozole, which are used to treat estrogen-dependent breast cancer . Furthermore, the 1,2,4-triazole ring is a key structural component in numerous compounds with documented antibacterial and antifungal properties, making it a crucial scaffold in the fight against drug-resistant pathogens . Researchers also utilize this family of compounds as key intermediates or building blocks for the synthesis of more complex molecular architectures, such as hybrid molecules and fused heterocyclic systems . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult safety data sheets and handle all laboratory chemicals using appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClN3 B2818415 1-benzyl-3-chloro-1H-1,2,4-triazole CAS No. 1279219-28-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-3-chloro-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-9-11-7-13(12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGINEKFYXREGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Benzyl 3 Chloro 1h 1,2,4 Triazole and Its Analogs

Conventional Synthetic Approaches to the 1,2,4-Triazole (B32235) Scaffold

Traditional methods for synthesizing the 1,2,4-triazole core and its derivatives have been well-established, providing foundational pathways for more complex structures.

Cyclization Reactions for 1,2,4-Triazole Ring Formation

The formation of the 1,2,4-triazole ring is central to the synthesis of these compounds. Several classical cyclization reactions are commonly employed:

Pellizzari Synthesis: This method involves the reaction of amides with hydrazides to form an acyl amidrazone intermediate, which then undergoes intramolecular cyclization to yield 1,2,4-triazoles. chemicalbook.com

Einhorn-Brunner Synthesis: This reaction utilizes the acid-catalyzed condensation of formylacetamide with alkyl hydrazines to produce 1-alkyl-5-methyl-1,2,4-triazoles. chemicalbook.com

From Amidines: Amidines are valuable precursors for 1,2,4-triazole synthesis, reacting with various reagents and catalysts to form the triazole ring. chemicalbook.com For instance, a copper-catalyzed one-pot method has been developed for the synthesis of 1,2,4-triazoles from amidines. thieme-connect.com This procedure involves sequential base-promoted intermolecular coupling between two amidines followed by intramolecular aerobic oxidative dehydrogenation. thieme-connect.com

From Hydrazones and Amines: A metal-free intermolecular approach under aerobic oxidative conditions allows for the synthesis of 1,2,4-triazole scaffolds from hydrazones and amines. isres.org This reaction proceeds through a cascade of C-H functionalization, double C-N bond formation, and oxidative aromatization. isres.org

A summary of conventional cyclization reactions is presented in the table below.

Reaction Name Reactants Key Intermediate Product
Pellizzari SynthesisAmides, HydrazidesAcyl amidrazone1,2,4-Triazoles
Einhorn-Brunner SynthesisFormylacetamide, Alkyl hydrazines-1-Alkyl-5-methyl-1,2,4-triazoles
From AmidinesAmidines-1,2,4-Triazoles
From Hydrazones and AminesHydrazones, Amines-1,2,4-Triazoles

Strategies for N-Alkylation and Halogenation of 1,2,4-Triazoles

Once the 1,2,4-triazole ring is formed, further functionalization, such as N-alkylation and halogenation, is often required to achieve the desired final compound.

N-Alkylation: The introduction of an alkyl group, such as a benzyl (B1604629) group, onto a nitrogen atom of the triazole ring is a crucial step. The regioselectivity of this reaction can be influenced by the reaction conditions. For example, 1H-1,2,4-triazole can be regioselectively alkylated at the N1 position when using sodium ethoxide in ethanol (B145695) as a base. chemicalbook.com However, using aqueous sodium hydroxide (B78521) with methyl sulfate (B86663) results in a mixture of 1-methyl- and 4-methyl-1,2,4-triazole. chemicalbook.com The use of a phase-transfer catalyst like n-Bu4NBr in a biphasic system (aqueous NaOH/DCM) has also been reported for N-alkylation. chemicalbook.com A simple solvent-free protocol has also been developed for the preparation and subsequent N-alkylation of 4-aryl-1,2,4-triazoles. scite.aithieme-connect.com

Halogenation: Introducing a halogen, such as chlorine, onto the triazole ring can be achieved through various methods. For instance, N-halo-3,5-dibromo-1,2,4-triazoles have been used in addition reactions to unsaturated carbohydrate derivatives. researchgate.netthieme-connect.com The reactivity of halogens on the triazole ring can vary, allowing for selective reactions. For example, in a di-halogenated triazole nucleoside, the halogen at the C-5 position of the triazole is more reactive than the one at the C-3 position. researchgate.net Palladium-catalyzed C-H ortho-halogenation has been demonstrated on "click" 4-aryl-1,2,3-triazoles, a reaction that could potentially be adapted for 1,2,4-triazoles. acs.org

Advanced Synthetic Strategies for the Chemical Compound

In recent years, more advanced and efficient synthetic methods have been developed for the synthesis of 1,2,4-triazoles, offering advantages such as shorter reaction times, higher yields, and improved environmental profiles.

Metal-Catalyzed Coupling Reactions in 1,2,4-Triazole Synthesis

Transition metal catalysis has become a powerful tool in the synthesis of complex organic molecules, including 1,2,4-triazoles.

Copper-Catalyzed Reactions: Copper catalysts are frequently used due to their low cost and toxicity. A copper-catalyzed reaction under an atmosphere of air can produce 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions. organic-chemistry.orgorganic-chemistry.org This method is tolerant of a wide range of functional groups. organic-chemistry.orgorganic-chemistry.org Another copper-catalyzed approach involves the one-pot synthesis of 3,5-disubstituted-1,2,4-triazoles from amides and nitriles via a cascade addition-oxidation-cyclization process. scispace.com

Palladium-Catalyzed Reactions: Palladium catalysts are also employed in the synthesis of triazoles. For example, a palladium-catalyzed multicomponent synthesis of trisubstituted triazoles has been reported. rsc.org Furthermore, palladium-catalyzed C-H arylation reactions on N-aryl 1,2,3-triazoles have been developed, which could be extended to 1,2,4-triazole systems. rsc.org

A summary of metal-catalyzed reactions for 1,2,4-triazole synthesis is provided below.

Catalyst Reaction Type Starting Materials Key Features
CopperOxidative CouplingAmidines, Nitriles, AminopyridinesUtilizes air as an oxidant, tolerates various functional groups. organic-chemistry.orgorganic-chemistry.org
CopperCascade Addition-Oxidation-CyclizationAmides, NitrilesOne-pot synthesis of 3,5-disubstituted-1,2,4-triazoles. scispace.com
PalladiumMulticomponent Reaction-Synthesis of trisubstituted triazoles. rsc.org
PalladiumC-H ArylationN-Aryl Triazoles, Aryl HalidesDirect functionalization of the triazole ring. rsc.org

Microwave-Assisted Organic Synthesis (MAOS) Techniques for 1,2,4-Triazoles

Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient alternative to conventional heating methods. nih.govrsc.org It often leads to significantly reduced reaction times, higher yields, and cleaner reactions. nih.govscielo.org.za

A simple, catalyst-free method for synthesizing substituted 1,2,4-triazoles from hydrazines and formamide (B127407) under microwave irradiation has been reported. organic-chemistry.org This one-pot approach demonstrates excellent functional-group tolerance and provides good to excellent yields in a short reaction time. organic-chemistry.org Microwave irradiation has also been successfully applied to the synthesis of various 1,2,4-triazole derivatives, including Schiff's bases and other functionalized triazoles, often with better yields compared to conventional heating. scielo.org.zabohrium.comnih.gov

Multi-Component Reactions (MCRs) for Triazole Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the reactants. nih.gov This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity.

Several MCRs have been developed for the synthesis of 1,2,4-triazoles. A one-pot, three-component reaction has been utilized to synthesize hydrazone-substituted 1,2,4-triazoles from 1,3-diones, β-nitrostyrenes, and hydrazones in a metal-free, base-promoted process. rsc.org Another multicomponent process enables the direct synthesis of 1-aryl 1,2,4-triazoles from anilines, aminopyridines, and pyrimidines. acs.orgorganic-chemistry.org An electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, ammonium (B1175870) acetate, and alcohols has also been reported for the synthesis of 1,5-disubstituted and 1-aryl 1,2,4-triazoles. organic-chemistry.org

Green Chemistry Principles in 1,2,4-Triazole Synthesis

Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. In the context of 1,2,4-triazole synthesis, this involves developing alternative energy sources, solvent-free reaction conditions, and sustainable pathways.

The elimination of organic solvents is a key goal in green synthesis, as they are often toxic, volatile, and contribute significantly to chemical waste. Solvent-free methods, frequently assisted by grinding or microwave irradiation, have been successfully applied to the synthesis of 1,2,4-triazole scaffolds.

One notable approach involves a three-component, one-pot condensation of ammonium thiocyanate (B1210189) and aroyl chlorides with ethyl carbazate (B1233558) under solvent-free conditions. tandfonline.com This method provides high yields of 1,2,4-triazole-3-thione derivatives with advantages such as mild reaction conditions, short reaction times, and simple work-up procedures. tandfonline.com Similarly, 4-amino-5-substituted-1,2,4-triazole-3-thiones have been synthesized efficiently by grinding substituted acids with dithiocarbohydrazones in the presence of a phosphorus pentachloride catalyst, a method that avoids organic solvents and improves yields. scientific.net

In some cases, catalysts can also be eliminated. For instance, microwave-assisted synthesis has been used to achieve atom-economical, catalyst-free, and solvent-free "click" chemistry for producing substituted 1,2,3-triazoles using trimethylsilyl (B98337) azide (B81097). researchgate.net For 1,2,4-triazoles, researchers have developed methods using HClO₄-SiO₂ as a recyclable catalyst under solvent-free conditions, reacting amide hydrazones and anhydrides to produce 3,4,5-trisubstituted-1,2,4-triazoles with moderate to high yields (55%–95%). frontiersin.orgnih.gov

Solvent-Free Synthesis of 1,2,4-Triazole Derivatives
ReactantsConditionsProduct TypeYieldReference
Ammonium thiocyanate, Aroyl chlorides, Ethyl carbazateSolvent-free, Ambient temperature1,2,4-Triazole-3-thione derivativesHigh tandfonline.com
Aromatic/aliphatic acids, DithiocarbohydrazonesGrinding, PCl₅ catalyst4-Amino-5-substituted-1,2,4-triazole-3-thionesImproved yields scientific.net
Amide hydrazone, AnhydrideSolvent-free, 80°C, HClO₄-SiO₂ catalyst3,4,5-Trisubstituted-1,2,4-triazoles55-95% frontiersin.orgnih.gov
Acyl hydrazines, S-methyl isothioamide hydroiodide, Silica gel, Ammonium acetateMicrowave irradiation (900W)3,5-Disubstituted-1,2,4-triazoles66-91% researchgate.net

Ultrasound irradiation has emerged as a significant green chemistry technique that accelerates reactions, increases yields, and enhances selectivity. asianpubs.org The phenomenon of acoustic cavitation generates localized high temperatures and pressures, providing the energy for chemical transformations. asianpubs.org This method has been effectively used for synthesizing various 1,2,4-triazole derivatives, often leading to shorter reaction times and higher yields compared to conventional heating methods. mdpi.comnih.gov

For example, the ultrasound-assisted synthesis of N-substituted 1,2,4-triazole-2-thiol derivatives was achieved by coupling a 1,2,4-triazole with substituted 2-bromoacetamides. mdpi.com This sonochemical approach significantly reduced reaction times (40–80 minutes) and increased yields (75–89%) compared to conventional methods which required 16–26 hours for lower to moderate yields (60–75%). mdpi.comnih.gov Multicomponent reactions to form complex triazole-containing hybrids also benefit from ultrasonic irradiation, which provides highly complex products in a single, efficient step. ijacskros.com

Comparison of Conventional vs. Ultrasound-Assisted Synthesis of N-Substituted 1,2,4-Triazole Derivatives mdpi.comnih.gov
ParameterConventional MethodUltrasound-Assisted Method
Reaction Time10–36 hours39–80 minutes
Yield60–75% (Moderate)75–89% (Good to Excellent)
TemperatureVaries (often reflux)45–55°C

Developing sustainable methods for halogenated triazoles is crucial due to their importance as synthetic intermediates. Green approaches focus on minimizing hazardous reagents and solvents. An example of a pathway to a chloro-substituted 1,2,4-triazole involves the N-amino oxidative-coupling of 1-amino-3,5-dinitro-1,2,4-triazole (ADNT) to produce 1,1′-azobis(3,5-dinitro-1,2,4-triazole) (ABDNT). nih.gov Subsequent reaction of ABDNT with nitrosyl chloride, generated in situ, leads to the formation of 1,1′-azobis(3-chloro-5-nitro-1,2,4-triazole) (ABCNT). nih.gov While this specific pathway is for an energetic material, the synthetic step demonstrates a method for introducing a chlorine atom onto the triazole ring.

Visible-light-mediated synthesis represents another promising green strategy. Researchers have developed a catalyst-free reaction under aqueous conditions to produce thiazolo[3,2-b] asianpubs.orgmdpi.comiau.irtriazoles. rsc.org This method involves the in situ generation of α-bromodiketones, which then react with 3-mercapto asianpubs.orgmdpi.comiau.irtriazoles. rsc.org The use of visible light as an energy source and water as a solvent highlights the potential for developing more sustainable pathways for other halogenated triazoles.

Regioselective Synthesis of 1,2,4-Triazole Isomers

The 1,2,4-triazole ring has multiple nitrogen atoms where substituents can attach, leading to the possibility of different regioisomers. Controlling the position of these substituents is a significant challenge in synthetic chemistry.

The regioselective synthesis of N-substituted 1,2,4-triazoles often depends on the choice of catalyst and reaction conditions. For instance, in the metal-catalyzed [3+2] cycloaddition of aryl diazonium salts and isocyanides, the catalyst determines the resulting isomer. frontiersin.org The use of a silver(I) catalyst selectively produces 1,3-disubstituted-1,2,4-triazoles in high yield (88%), whereas a copper catalyst favors the formation of 1,5-disubstituted-1,2,4-triazoles (79% yield). frontiersin.orgorganic-chemistry.org

Another strategy for achieving regioselectivity is through a one-pot, two-step process for producing 1,3,5-trisubstituted-1,2,4-triazoles. nih.gov This method, which involves the reaction of a carboxylic acid, an amidine, and a monosubstituted hydrazine (B178648), demonstrates high regioselectivity and good tolerance of various functional groups. nih.govresearchgate.net The precise control offered by these methods is essential for synthesizing specific isomers required for various applications.

Catalytic Control of Regioselectivity in 1,2,4-Triazole Synthesis frontiersin.orgorganic-chemistry.org
ReactantsCatalystProduct IsomerYield
Aryl diazonium salt + IsocyanideAg(I)1,3-Disubstituted-1,2,4-triazole88%
Aryl diazonium salt + IsocyanideCu(II)1,5-Disubstituted-1,2,4-triazole79%

The synthesis of specifically substituted chloro-1,2,4-triazoles requires pathways that can direct the chlorine atom to a particular position on the heterocyclic ring. One such pathway involves the transformation of other functional groups already positioned on the ring. For example, the synthesis of 1,1′-azobis(3-chloro-5-nitro-1,2,4-triazole) (ABCNT) starts with 1-amino-3,5-dinitro-1,2,4-triazole. nih.gov An N-amino oxidative-coupling reaction followed by a chlorination step selectively replaces one of the nitro groups with a chlorine atom at the 3-position of the triazole rings. nih.gov This multi-step synthesis demonstrates a method for introducing a chlorine atom at a specific location by leveraging the reactivity of a precursor molecule. Further derivatization, such as reacting the chloro-substituted compound with sodium azide, can replace the chlorine atom, showcasing its utility as a leaving group for further functionalization. nih.gov

Reaction Mechanisms and Reactivity of 1 Benzyl 3 Chloro 1h 1,2,4 Triazole

Mechanistic Studies of Formation Reactions of the Chemical Compound

The synthesis of 1-benzyl-3-chloro-1H-1,2,4-triazole involves the strategic construction of the heterocyclic core followed by or concurrent with its functionalization. The formation is not a single-step process but a sequence of reactions, each with specific mechanistic considerations.

The foundational 1,2,4-triazole (B32235) ring can be synthesized through several established methods. Classical approaches such as the Pellizzari and Einhorn–Brunner reactions remain fundamental in understanding the ring's assembly.

Pellizzari Reaction: This method generally involves the reaction of an amide with a hydrazide, which forms an acyl amidrazone intermediate. This intermediate then undergoes intramolecular cyclization and dehydration to yield the 1,2,4-triazole ring. chemicalbook.com

Einhorn–Brunner Reaction: This reaction describes the condensation of hydrazines or their monosubstituted derivatives with diacylamines in the presence of a weak acid. scispace.com For instance, the reaction of N-formyl benzamide (B126) with phenyl hydrazine (B178648) can produce 1,5-diphenyl-1,2,4-triazole. scispace.com

Modern synthetic strategies have expanded these options, often providing higher yields and greater substrate scope. These include:

Cyclization from Amidines: Amidines are effective precursors for 1,2,4-triazole synthesis, reacting with various reagents and catalysts. chemicalbook.com Copper-catalyzed oxidative coupling of nitriles with amidines is one such method. chemicalbook.com

Oxidative Cyclization: Metal-free approaches, such as the iodine-mediated oxidative cyclization of trifluoroacetimidohydrazides, have been developed, utilizing common solvents like DMF as a carbon source. isres.org

Multi-component Reactions: Electrochemical methods can be employed to synthesize 1,5-disubstituted 1,2,4-triazoles from aryl hydrazines, paraformaldehyde, and ammonium (B1175870) acetate, where the latter serves as the nitrogen source. organic-chemistry.org

These pathways all converge on the formation of the stable, aromatic 5-membered ring composed of two carbon and three nitrogen atoms. chemicalbook.com

The introduction of the chloro and benzyl (B1604629) groups to form the target compound involves key intermediates and considerations of regioselectivity. The synthesis can be envisioned as occurring via two principal routes: benzylation of a pre-formed 3-chloro-1,2,4-triazole (B1630318) or chlorination of a pre-formed 1-benzyl-1,2,4-triazole (B1617773) derivative.

Halogenation: The chlorine atom at the C3 position is typically introduced by converting a precursor like 1,2,4-triazol-3-one or its thione analogue. For example, treating a 1,2,4-triazol-3-one with a halogenating agent such as phosphorus oxychloride can effectively replace the carbonyl oxygen with a chlorine atom. Halo-1,2,3-triazoles are recognized as crucial intermediates for accessing more complex, substituted triazoles. researchgate.net

N-Benzylation: The benzylation step involves the alkylation of a nitrogen atom on the triazole ring. This reaction is a nucleophilic substitution where a nitrogen atom of the triazole acts as the nucleophile, attacking an electrophilic benzyl source, typically benzyl bromide or benzyl chloride.

A significant challenge in this step is regioselectivity . The 1,2,4-triazole ring has three nucleophilic nitrogen atoms (N1, N2, and N4), and alkylation can potentially occur at any of these sites. While the formation of the N1-substituted isomer is often predominant, the reaction conditions, including the choice of base and solvent, can significantly influence the ratio of N1 and N4-alkylated products. researchgate.net The use of specific bases like DBU has been shown to favor the synthesis of 1-substituted-1,2,4-triazoles. researchgate.net The initial synthesis of some triazole-based drug candidates has suffered from poor regioselectivity, necessitating the development of more controlled, scalable routes. thieme-connect.com

Nucleophilic Reactivity of the Chloro Substituent

The chloro group at the C3 position of this compound is the primary site for nucleophilic attack, making it a versatile handle for chemical derivatization.

The carbon atoms within the 1,2,4-triazole ring are electron-deficient (π-deficient). chemicalbook.comnih.gov This deficiency is a result of their attachment to the highly electronegative nitrogen atoms, which inductively withdraw electron density. Consequently, these carbons are susceptible to attack by nucleophiles. chemicalbook.comnih.gov The chlorine atom at C3 is an excellent leaving group, further facilitating nucleophilic aromatic substitution (SNAr) reactions at this position. Research on related halogenated 1,2,4-triazole nucleosides has demonstrated that the reactivity of halogens on the triazole ring allows for regioselective substitutions. researchgate.net

The activated nature of the C3-Cl bond allows for the introduction of a wide array of functional groups through reaction with various nucleophiles. This is a powerful strategy for creating libraries of new compounds with potentially diverse biological activities. Studies on analogous systems have shown successful substitutions using several classes of nucleophiles. researchgate.net

NucleophileReagent ExampleProduct TypeReference
Oxygen NucleophilesSodium Methoxide (NaOMe)3-Methoxy-1,2,4-triazole derivative researchgate.net
Nitrogen NucleophilesHydrazine, Benzylamine3-Hydrazinyl- or 3-Amino-1,2,4-triazole derivative researchgate.net
Sulfur NucleophilesSodium Thiophenolate (NaSPh)3-(Phenylthio)-1,2,4-triazole derivative researchgate.net
Carbon NucleophilesGrignard Reagents3-Alkyl/Aryl-1,2,4-triazole derivative google.com

This table is generated based on reactivity data from analogous halogenated triazole systems.

This reactivity is crucial for the synthesis of complex molecules, where the triazole serves as a scaffold for further chemical modification.

Electrophilic Reactivity of the Triazole Ring System

In contrast to the nucleophilic attack on the carbon skeleton, electrophilic reactions on the 1,2,4-triazole ring occur at the nitrogen atoms. The nitrogen atoms possess lone pairs of electrons, making them the most electron-rich and nucleophilic sites in the heterocycle. chemicalbook.comnih.gov

For this compound, the N1 position is already occupied by the benzyl group. Therefore, any subsequent electrophilic attack would target the remaining N2 or N4 positions. Such reactions, typically with strong acids or alkylating agents, lead to the formation of positively charged triazolium ions. chemicalbook.com For example, the parent 1H-1,2,4-triazole is readily protonated at the N4 position in concentrated hydrochloric acid to form a triazolium chloride salt. chemicalbook.com

Advanced Spectroscopic Characterization and Structural Elucidation of the Chemical Compound

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within a molecule.

¹H NMR Chemical Shift Analysis and Proton Coupling Patterns

The ¹H NMR spectrum of 1-benzyl-3-chloro-1H-1,2,4-triazole is expected to exhibit distinct signals corresponding to the protons of the benzyl (B1604629) and triazole groups. The benzylic protons (CH₂) are anticipated to appear as a singlet, typically in the range of 5.3-5.6 ppm. This is due to the electron-withdrawing effect of the adjacent nitrogen atom of the triazole ring.

The protons of the phenyl ring are expected to produce a complex multiplet pattern between 7.2 and 7.4 ppm. The single proton on the triazole ring (C5-H) is predicted to resonate as a singlet at a downfield chemical shift, likely in the region of 8.0-8.6 ppm, a characteristic feature for protons on azole rings.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) (ppm) Multiplicity Integration Assignment
~ 8.3 Singlet 1H Triazole C-H
~ 7.3 Multiplet 5H Phenyl C-H
~ 5.4 Singlet 2H Benzyl CH₂

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides essential information about the carbon framework of the molecule. The carbon atoms of the triazole ring are expected to appear at distinct chemical shifts. The C3 carbon, bonded to the electronegative chlorine atom, is predicted to resonate at approximately 147 ppm. The C5 carbon of the triazole ring is expected at a similar downfield region.

The benzylic carbon (CH₂) is anticipated to have a chemical shift in the range of 52-55 ppm. The carbon atoms of the phenyl ring will show a series of signals in the aromatic region, typically between 126 and 136 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) (ppm) Assignment
~ 147 Triazole C-Cl
~ 143 Triazole C-H
~ 135 Phenyl C (quaternary)
~ 129 Phenyl C-H
~ 128 Phenyl C-H
~ 127 Phenyl C-H
~ 54 Benzyl CH₂

¹⁵N NMR Spectroscopy for Nitrogen Atom Environments

¹⁵N NMR spectroscopy is a powerful tool for probing the electronic environment of the nitrogen atoms within the triazole ring. Although less common than ¹H and ¹³C NMR, it provides invaluable data for distinguishing between isomers and understanding the electronic structure. For this compound, three distinct nitrogen signals are expected, corresponding to the N1, N2, and N4 atoms of the triazole ring. The chemical shifts of these nitrogen atoms are influenced by their position within the ring and their bonding to the benzyl group. The N1 atom, being directly attached to the benzyl group, would exhibit a different chemical shift compared to the N2 and N4 atoms. This technique is particularly useful for confirming the substitution pattern on the triazole ring.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum would reveal coupling between adjacent protons. For this compound, correlations would be observed among the aromatic protons of the benzyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded carbon and proton atoms. The HMQC/HSQC spectrum would show cross-peaks connecting the benzylic CH₂ protons to their corresponding carbon, the triazole C5-H proton to the C5 carbon, and the aromatic protons to their respective carbons.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The C-N stretching vibrations of the triazole ring are expected in the region of 1000-1300 cm⁻¹. The C=N stretching of the triazole ring would likely appear in the 1500-1600 cm⁻¹ range. The presence of the C-Cl bond is indicated by a stretching vibration in the fingerprint region, generally between 600 and 800 cm⁻¹. researchgate.net

Table 3: Predicted FTIR Data for this compound

Wavenumber (cm⁻¹) Assignment
~ 3100 Aromatic C-H stretch
~ 1600 C=N stretch (triazole)
~ 1450 CH₂ bend
~ 1200 C-N stretch
~ 750 C-Cl stretch

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate mass measurement. hilarispublisher.combioanalysis-zone.com For this compound, the molecular formula is C₉H₈ClN₃. cookechem.comcymitquimica.com

The theoretical exact mass of this compound can be calculated by summing the masses of its constituent isotopes. The HRMS analysis would be expected to yield a measured mass-to-charge ratio (m/z) that corresponds closely to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition. hilarispublisher.com

Below is a data table outlining the theoretical exact mass for the primary isotopic composition of this compound.

Molecular FormulaIsotopeExact Mass (Da)
C₉H₈³⁵ClN₃Carbon-12108.00000
Hydrogen-18.06272
Chlorine-3534.96885
Nitrogen-1442.00921
Total 193.04078

In an HRMS experiment, the protonated molecule [M+H]⁺ would be observed, and its measured m/z would be compared to the calculated value of 194.04861 Da. The high mass accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas. bioanalysis-zone.com

X-ray Diffraction Crystallography

X-ray crystallography provides definitive information about the solid-state structure of a crystalline compound, including bond lengths, bond angles, and intermolecular interactions.

The asymmetric unit of a crystal structure of a related compound was found to contain two molecules of 1-benzyl-1H-1,2,4-triazole and one perchloric acid molecule. nih.govpsu.edu The crystallographic data for such compounds allow for the precise determination of the unit cell dimensions and the spatial arrangement of the molecules within the crystal lattice.

A representative table of crystallographic data for a related benzyl-triazole derivative is presented below.

ParameterValue (for a related 1-benzyl-1H-1,2,4-triazole derivative)Reference
Crystal SystemMonoclinic nih.govpsu.edu
Space GroupP2₁ nih.govpsu.edu
a (Å)5.7173 (10) nih.govpsu.edu
b (Å)7.7671 (12) nih.govpsu.edu
c (Å)21.955 (4) nih.govpsu.edu
β (°)95.136 (4) nih.govpsu.edu
Volume (ų)971.0 (3) nih.govpsu.edu
Z2 nih.govpsu.edu

A key structural feature of 1-benzyl-1H-1,2,4-triazole derivatives is the relative orientation of the benzyl and triazole rings. This is quantified by the dihedral angle between the planes of the two rings. In the solid state, these rings are typically not coplanar due to steric hindrance.

In the crystal structure of bis(1-benzyl-1H-1,2,4-triazole) perchloric acid monosolvate, the dihedral angles between the benzene (B151609) and triazole rings in the two independent molecules are 85.45(8)° and 84.76(8)°. nih.govpsu.edu This near-perpendicular arrangement is a common feature in benzyl-substituted triazoles. nih.gov For comparison, in 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, the dihedral angle between the benzyl ring and the triazole ring is 83.23(10)°. nih.goviucr.org

The table below summarizes the dihedral angles observed in related structures, which provides a strong indication of the expected conformation for this compound.

CompoundDihedral Angle (Benzyl Ring vs. Triazole Ring)Reference
bis(1-benzyl-1H-1,2,4-triazole)85.45 (8)° and 84.76 (8)° nih.govpsu.edu
4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole83.23 (10)° nih.goviucr.org
(1-benzyl-1H-1,2,3-triazol-4-yl)methanol~85-89°

The crystal packing of benzyl-substituted triazoles is stabilized by a network of weak intermolecular interactions. These non-covalent forces, including hydrogen bonds and π-interactions, dictate the supramolecular assembly of the molecules in the solid state.

In the crystal structure of bis(1-benzyl-1H-1,2,4-triazole) perchloric acid monosolvate, several non-classical C-H...O interactions are observed, with C...O distances in the range of 3.147(5) to 3.483(5) Å. nih.govpsu.edu In other related structures, such as 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, the three-dimensional packing is stabilized by a combination of C-H...O, C-H...π, and π...π interactions. nih.goviucr.orgcore.ac.uk Specifically, methylene-C-H...O(nitro), methylene-C-H...π(phenyl), and phenyl-C-H...π(triazolyl) interactions have been identified. nih.goviucr.orgcore.ac.uk

Weak C-H...N interactions are also common in the crystal structures of nitrogen-containing heterocyclic compounds, further contributing to the stability of the crystal lattice. researchgate.net The interplay of these various weak interactions results in the formation of complex three-dimensional supramolecular architectures.

A summary of common intermolecular interactions found in related benzyl-triazole crystal structures is provided below.

Interaction TypeDonor/Acceptor GroupsTypical Distances (Å)Reference
C-H...OMethylene (B1212753)/Phenyl C-H and Oxygen3.1 - 3.5 nih.govpsu.edu
C-H...πMethylene/Phenyl C-H and Aromatic Ring- nih.goviucr.orgcore.ac.uk
π...πTriazole and Benzene Rings~3.8 nih.goviucr.org
C-H...NPhenyl C-H and Triazole Nitrogen~3.3 - 3.8 researchgate.net

Computational Chemistry and Theoretical Investigations of 1 Benzyl 3 Chloro 1h 1,2,4 Triazole

Density Functional Theory (DFT) Studies

Geometry Optimization and Equilibrium Structures

No published studies detailing the geometry optimization and equilibrium structure of 1-benzyl-3-chloro-1H-1,2,4-triazole using DFT methods were found.

Calculation of Vibrational Frequencies and Comparison with Experimental Data

There are no available research articles that report the calculation of vibrational frequencies for this compound or a comparison of such data with experimental spectroscopic results.

Electronic Structure and Molecular Orbital Analysis

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

A characterization of the HOMO and LUMO for this compound, including energy levels and orbital distributions, is not available in the current body of scientific literature.

Molecular Electrostatic Potential (MEP) Mapping

No studies containing MEP mapping for this compound have been identified.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

An NBO analysis to investigate intramolecular interactions within this compound has not been reported in published research.

Theoretical Prediction of Spectroscopic Parameters

Theoretical calculations allow for the prediction of various spectroscopic data, which can aid in the structural confirmation and characterization of synthesized molecules. These computations are typically performed on a geometrically optimized structure of the molecule in the gas phase or including a solvent model. nih.govdntb.gov.ua

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry in structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT (e.g., B3LYP functional with a 6-311G basis set), is a standard protocol for calculating isotropic shielding values, which are then converted into chemical shifts relative to a reference standard like tetramethylsilane (B1202638) (TMS). dntb.gov.uaresearchgate.netepstem.net

For this compound, theoretical calculations would predict distinct chemical shifts for the protons and carbons of the benzyl (B1604629) group and the triazole ring. The electron-withdrawing nature of the chloro substituent and the triazole ring, along with the anisotropic effects of the phenyl ring, would significantly influence these shifts. While specific experimental and computed data for this exact molecule are not widely published, data from closely related structures, such as 1-benzyl-1,2,4-triazoles and other substituted triazoles, can provide expected ranges for these chemical shifts. nih.govnih.gov The correlation between experimental and computed NMR shifts for similar triazole systems is generally strong, particularly for ¹³C nuclei. ncl.res.in

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Data are hypothetical values based on computational studies of analogous structures.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Triazole Ring
C3-~153
C5~8.1~145
Benzyl Group
CH₂~5.4~52
C-ipso-~135
C-ortho~7.4~128
C-meta~7.4~129
C-para~7.3~129

Note: The ¹⁵N NMR chemical shifts for the triazole ring are also predictable but are more sensitive to the computational method and solvent effects.

Computational methods can simulate vibrational spectra (Infrared and Raman) by calculating the harmonic vibrational frequencies of the optimized molecular structure. These theoretical spectra can be compared with experimental data to aid in the assignment of vibrational modes. isres.orgnih.gov DFT calculations are commonly employed to predict the fundamental vibrational frequencies and intensities. isres.org

For this compound, the simulated IR and Raman spectra would exhibit characteristic bands corresponding to its functional groups:

Aromatic C-H stretching from the benzyl group, typically above 3000 cm⁻¹.

Aliphatic C-H stretching from the methylene (B1212753) (CH₂) bridge.

C=N and N=N stretching vibrations within the triazole ring, usually in the 1400-1600 cm⁻¹ region.

C-N stretching vibrations.

Ring deformation modes for both the phenyl and triazole rings.

A C-Cl stretching vibration, which is expected at lower frequencies.

Analysis of the potential energy distribution (PED) can be used to provide a detailed assignment of each calculated vibrational mode. isres.org Studies on similar triazole derivatives have shown a good correlation between theoretical and experimental vibrational frequencies after applying appropriate scaling factors to the computed data. dntb.gov.uaresearchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is invaluable for understanding the detailed mechanisms of chemical reactions, including the synthesis of heterocyclic systems. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine the most favorable reaction pathways. beilstein-journals.org

A plausible key step in the synthesis of this compound is the N-alkylation of 3-chloro-1H-1,2,4-triazole with benzyl chloride. The 1,2,4-triazole (B32235) ring has multiple nitrogen atoms that could potentially be alkylated, leading to different isomers. Computational chemistry can be used to explore the regioselectivity of this reaction. uzhnu.edu.ua

Transition state theory is applied to locate the saddle points (transition states) on the potential energy surface corresponding to each possible alkylation pathway. By analyzing the geometry of the transition state, one can understand the bonding changes occurring during the reaction. For instance, in the N-benzylation, the transition state would feature a partially formed N-CH₂ bond and a partially broken C-Cl bond of the benzyl chloride. Vibrational frequency calculations are crucial to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. beilstein-journals.org

For the synthesis of this compound, computational studies could compare the activation barriers for alkylation at the N1, N2, and N4 positions of the 3-chloro-1H-1,2,4-triazole anion. The pathway with the lowest activation energy would be predicted as the major kinetic product. Such studies on similar heterocyclic systems have successfully explained and predicted the regioselectivity of alkylation reactions, demonstrating the predictive power of computational modeling in synthetic chemistry. uzhnu.edu.ua

Derivatization and Functionalization Strategies of the 1,2,4 Triazole Core

Chemical Transformations of the Chloro Substituent

The chlorine atom at the C3 position of the 1,2,4-triazole (B32235) ring is an excellent leaving group, making it a prime site for introducing a wide array of functional groups through both nucleophilic displacement and metal-catalyzed reactions.

The electron-deficient nature of the 1,2,4-triazole ring facilitates nucleophilic aromatic substitution (SNAr) at the C3-chloro position. The chlorine atom can be readily displaced by a variety of nucleophiles. This reactivity is a cornerstone for creating diverse libraries of 1,2,4-triazole derivatives.

Halogenated 1,2,4-triazoles are known to undergo nucleophilic substitution reactions to yield 5-substituted triazoles. researchgate.net For instance, the chloro group can be substituted by oxygen nucleophiles, such as in the reaction with methanol (B129727) to form a methoxy (B1213986) derivative, or by nitrogen nucleophiles like hydrazine (B178648). nih.govarabjchem.org Thiol-based nucleophiles are also effective, enabling the introduction of sulfur-containing moieties. cas.cn The reaction of 3-chloro-1,2,4-triazole (B1630318) with various nucleophiles highlights its utility as a precursor for other heterocyclic compounds. biosynth.com In some cases, N-chloro-1,2,4-triazole can rearrange upon heating to produce 3-chloro-1,2,4-triazole with a 40% yield. researchgate.net

Table 1: Examples of Nucleophilic Displacement Reactions on Chloro-1,2,4-Triazoles

Nucleophile TypeSpecific NucleophileResulting Functional GroupReference
Oxygen NucleophileMethanol (CH₃OH)Methoxy (-OCH₃) nih.gov
Nitrogen NucleophileHydrazine (N₂H₄)Hydrazinyl (-NHNH₂) arabjchem.org
Nitrogen Nucleophile1,2,4-Triazole1,2,4-Triazol-1-yl researchgate.net
Sulfur NucleophileThiols (R-SH)Thioether (-SR) cas.cn

Metal-catalyzed cross-coupling reactions provide a powerful and versatile methodology for forming carbon-carbon and carbon-heteroatom bonds at the chloro-substituted position, significantly expanding the accessible chemical space.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is highly effective for creating C-C bonds by coupling the chloro-triazole with arylboronic acids. Research has shown that even challenging substrates like 3,5-dichloro-1,2,4-thiadiazole (B1299824) can be selectively mono-arylated at room temperature using catalysts like tetrakis(triphenylphosphine)palladium(0). nih.gov The Suzuki coupling has been successfully applied to 4- and 5-halo-1,2,3-triazoles, and importantly, the cross-coupling of chlorotriazoles has been reported for the first time using an expanded-ring N-heterocyclic carbene palladium complex in water, which aligns with green chemistry principles. rsc.org This methodology allows for the synthesis of new 4-alkyl-3,5-diaryl-4H-1,2,4-triazole derivatives. mdpi.com

Sonogashira Coupling: The Sonogashira reaction enables the introduction of alkyne moieties. It is a palladium- and copper-cocatalyzed coupling of terminal alkynes with aryl or vinyl halides. organic-chemistry.org This reaction can be performed on chloro-heterocycles, often under mild conditions, to produce the corresponding alkynylated products. scirp.orgresearchgate.net One-pot protocols combining Sonogashira coupling with subsequent cycloadditions have been developed to efficiently synthesize complex heterocyclic systems like 4,5-disubstituted-2H-1,2,3-triazoles. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming C-N bonds between aryl halides and amines. organic-chemistry.org The reaction is applicable to chloro-heterocycles for the synthesis of amino-derivatives. thieme-connect.com The use of bulky N-heterocyclic carbene (NHC) ligands has enabled the selective arylation of the amino group in C-amino-1,2,4-triazoles with aryl chlorides and bromides. rsc.org This method provides access to novel 5-(het)arylamino-1,2,3-triazole derivatives. nih.gov

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions

Reaction NameCatalyst System (Example)Coupling PartnerBond FormedReference
Suzuki-MiyauraPd(PPh₃)₄ / K₂CO₃Arylboronic AcidC-Aryl nih.gov
SonogashiraPdCl₂(PPh₃)₂ / CuI / Amine BaseTerminal AlkyneC-Alkynyl organic-chemistry.orgmdpi.com
Buchwald-HartwigPd-NHC Complex / BasePrimary/Secondary AmineC-Amino rsc.orgnih.gov

Modifications and Diversification at the N-Benzyl Position

The N-benzyl group is more than a simple protecting group; it is a site for further functionalization, allowing for the synthesis of derivatives with modified steric and electronic properties.

While direct C-H alkylation or arylation on the benzyl (B1604629) ring of a pre-formed 1-benzyl-3-chloro-1H-1,2,4-triazole is not a commonly cited specific reaction, the principles of organic synthesis allow for such modifications. A common strategy to achieve this substitution pattern involves benzylic bromination using a reagent like N-Bromosuccinimide (NBS), followed by nucleophilic substitution to introduce alkyl or aryl groups. Alternatively, a Friedel-Crafts reaction could potentially be used, although catalyst inhibition by the triazole nitrogen atoms might be a challenge. A more frequent approach in the literature is to synthesize the target molecule from an already functionalized benzyl azide (B81097) or benzyl bromide. thieme-connect.de

The phenyl ring of the benzyl group is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The regioselectivity of these reactions is governed by the directing effects of the triazolylmethyl substituent.

Studies on related N-benzyl heterocycles, such as N-benzylimidazole, show that electrophilic bromination can occur on the benzyl ring. rsc.org The triazolylmethyl group is generally considered to be ortho-, para-directing. Therefore, reactions like nitration, halogenation, or sulfonation would be expected to introduce substituents at these positions. For example, selective bromination of electron-rich arenes attached to a triazole ring can proceed via an electrophilic aromatic substitution pathway. ehu.es These modifications can be used to tune the molecule's properties, such as its lipophilicity or its ability to engage in specific interactions with biological targets.

Functionalization of the 1,2,4-Triazole Ring System

Beyond the C3 position, the C5 position of the 1-benzyl-1H-1,2,4-triazole ring is a key target for functionalization. Direct C-H activation provides an atom-economical route to introduce new substituents without pre-installed handles.

The electronic character of the 1,2,4-triazole ring, being electron-deficient, makes the C5-H bond susceptible to deprotonation and subsequent functionalization. nih.gov Palladium-catalyzed direct C-H arylation has been shown to be highly regioselective for the C5 position of 1-substituted 1,2,4-triazoles. nih.govnih.gov These reactions typically employ a palladium catalyst, such as Pd(OAc)₂, a phosphine (B1218219) ligand, and a base like K₂CO₃. nih.gov Copper-catalyzed systems have also been used for the C-H arylation of 1,2,4-triazoles with aryl bromides. rsc.org

Another powerful strategy involves directed metalation. The use of strong bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) can achieve selective magnesiation at the C5-position of N-benzyl-1,2,4-triazole. The resulting organometallic intermediate can then be trapped with a variety of electrophiles, such as iodine, allyl bromides, or benzoyl chloride, to yield 5-substituted products in high yields. acs.org

Table 3: Methods for C5-Functionalization of 1-Substituted 1,2,4-Triazoles

MethodReagents/Catalyst SystemElectrophile/Coupling PartnerProduct TypeReference
Direct C-H ArylationPd(OAc)₂ / [P(n-Bu)Ad₂H]BF₄ / K₂CO₃Aryl Halide5-Aryl-1,2,4-triazole nih.gov
Directed MagnesiationTMPMgCl·LiClI₂, R-Br, R-CHO, R-COCl5-Iodo, 5-Alkyl, 5-Acyl etc. acs.org
Direct C-H ArylationCuI / DMEDA / LiOtBuAryl Bromide5-Aryl-1,2,4-triazole rsc.org

Direct C-H Functionalization of the Triazole Ring

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the synthesis of complex organic molecules. rsc.org In the context of 1,2,4-triazoles, this strategy allows for the introduction of various substituents directly onto the triazole ring, bypassing the need for pre-functionalized starting materials. nih.gov

Palladium-catalyzed C-H arylation is a prominent method for the functionalization of 1,2,4-triazoles. rsc.org Research has shown that the C5-position of 1-substituted 1,2,4-triazoles is particularly amenable to direct arylation. nih.gov This regioselectivity is attributed to the electronic properties of the triazole ring. nih.gov For instance, the palladium-catalyzed coupling of 1-substituted 1,2,4-triazoles with aryl halides can be achieved using a catalyst system often comprising a palladium source, such as Pd(OAc)₂, and a phosphine ligand. rsc.org The reaction conditions, including the choice of base, solvent, and temperature, are critical for achieving high yields and selectivity. rsc.org

While the direct C-H functionalization of the parent 1,2,4-triazole can be challenging, the presence of a substituent at the N1-position, such as the benzyl group in "this compound," can facilitate the reaction. The benzyl group can act as a directing group, influencing the regioselectivity of the C-H activation step. However, the chloro-substituent at the C3-position introduces an additional layer of complexity, potentially influencing the electronic properties of the triazole ring and the feasibility of direct C-H functionalization at the C5-position.

Recent advancements have focused on expanding the scope of C-H functionalization to include not only arylation but also alkenylation, and alkynylation. mdpi.com These methods provide access to a diverse range of functionalized 1,2,4-triazoles with potential applications in medicinal chemistry and materials science. rsc.org

Table 1: Examples of Catalytic Systems for C-H Arylation of 1,2,4-Triazoles

Catalyst/LigandArylating AgentBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / [P(n-Bu)Ad₂H]BF₄Aryl BromideK₂CO₃Toluene12040-90 rsc.org
Pd(PPh₃)₂Cl₂IodobenzeneAg₂CO₃Toluene120Moderate rsc.org
Pd(OAc)₂ / P(tBu)₃-HBF₄Aryl BromideK₂CO₃DMF100 (Microwave)High rsc.org

Ring-Opening and Ring-Closing Metathesis Strategies

Ring-opening metathesis polymerization (ROMP) and ring-closing metathesis (RCM) are powerful techniques for the synthesis of polymers and cyclic compounds, respectively. researchgate.netresearchgate.net While less common for the direct modification of the 1,2,4-triazole core itself, these strategies can be employed when the triazole is appended with appropriate olefinic side chains.

For "this compound" to be utilized in metathesis reactions, it would first need to be functionalized with at least two olefinic groups. This could potentially be achieved through nucleophilic substitution of the chlorine atom at the C3-position with a suitable diene-containing nucleophile, or by subsequent C-H functionalization at the C5-position with an olefinic partner.

Once a diene-functionalized triazole is obtained, RCM can be used to construct a new ring fused to the triazole core, leading to the formation of bicyclic or polycyclic systems. rsc.orgthieme-connect.de The choice of a ruthenium-based metathesis catalyst, such as a Grubbs-type catalyst, is crucial for the efficiency of the RCM reaction. mdpi.comnih.gov

Conversely, if a triazole-containing monomer with a strained cyclic olefin is synthesized, ROMP can be used to generate polymers with pendant triazole units. researchgate.net The properties of these polymers can be tuned by the nature of the substituents on the triazole ring.

While direct applications of metathesis to "this compound" are not extensively documented, the principles of these reactions provide a conceptual framework for its potential use in constructing more complex triazole-containing architectures.

The Chemical Compound as a Versatile Synthetic Building Block

The presence of a reactive chloro group and a modifiable benzyl group makes "this compound" a valuable and versatile building block in organic synthesis. biosynth.comalzchem.com Its utility stems from the ability to selectively transform these functional groups to introduce a wide array of other functionalities and to construct more complex molecular frameworks.

Precursor in Complex Heterocyclic Synthesis

"this compound" serves as a key intermediate for the synthesis of various fused heterocyclic systems. The chlorine atom at the C3-position is a good leaving group, allowing for nucleophilic substitution reactions with a variety of nucleophiles. smolecule.com

One important application is in the synthesis of triazolopyrimidines, a class of compounds with significant biological activities. acs.orgresearchgate.netupi.eduresearchgate.net The reaction of 3-chloro-1,2,4-triazoles with amines or other binucleophiles can lead to the construction of the pyrimidine (B1678525) ring fused to the triazole core. For example, condensation with a suitable amino-pyrimidine precursor can yield the corresponding triazolopyrimidine derivative. researchgate.netbeilstein-journals.org

Furthermore, the triazole ring itself can participate in cycloaddition reactions, although this is more common for activated triazoles. acgpubs.orgresearchgate.netrsc.orgmdpi.comrsc.org While the aromatic nature of the 1,2,4-triazole in "this compound" makes it less reactive as a diene or dienophile in typical Diels-Alder reactions, its derivatives can be designed to participate in such transformations.

The versatility of this building block is further enhanced by the potential for modification of the benzyl group. For example, debenzylation can provide the N-unsubstituted triazole, which can then be functionalized with other groups.

Table 2: Examples of Heterocyclic Systems Synthesized from 3-Chloro-1,2,4-triazoles

ReactantResulting Heterocyclic SystemReaction TypeReference
Hydrazine Hydrate3-Hydrazino-1,2,4-triazoleNucleophilic Substitution researchgate.net
Amines3-Amino-1,2,4-triazolesNucleophilic Substitution smolecule.com
β-KetoestersTriazolopyrimidinesCondensation/Cyclization researchgate.net
Nitrous AcidTetrazolo[1,5-b] rsc.orgnih.govbiosynth.comtriazolesRing Transformation researchgate.net

Integration into Polycyclic and Macrocyclic Architectures

The ability to undergo sequential functionalization at both the C3 and C5 positions, as well as modifications of the N1-benzyl group, makes "this compound" a suitable candidate for incorporation into more elaborate polycyclic and macrocyclic structures.

The synthesis of polycyclic systems can be achieved through intramolecular reactions. For instance, if a suitable functional group is introduced at the C5-position via C-H activation, an intramolecular cyclization with a group on the benzyl ring or a substituent introduced at the C3-position could lead to the formation of a new ring.

For the construction of macrocycles, "this compound" can be used as a rigid building block. By reacting the chloro group with a long-chain molecule containing a nucleophilic end, and then performing a subsequent reaction at another position on the triazole (e.g., the C5 position or after debenzylation and N-alkylation), a macrocyclic structure can be formed. Ring-closing metathesis, as discussed in section 6.3.2, is a powerful tool for such macrocyclizations if appropriate olefinic tethers are introduced. rsc.org

Applications in Advanced Materials Science and Catalysis

1,2,4-Triazole (B32235) Derivatives in Organic Electronic Materials

The highly electron-deficient nature of the 1,2,4-triazole ring system imparts valuable electronic properties to its derivatives, making them suitable for use in various organic electronic devices. researchgate.net

The 1,2,4-triazole scaffold is known for its excellent electron-transport and hole-blocking capabilities. researchgate.net The presence of three nitrogen atoms in the five-membered ring leads to a high electron affinity, which facilitates the transport of electrons. This property is crucial for enhancing the efficiency of organic electronic devices by ensuring balanced charge transport. The combination of electron-donating and accepting moieties within a single molecule, a common strategy in designing materials for organic electronics, can create bipolar compounds with excellent hole and electron transporting capabilities. rsc.org

Table 1: Electronic Properties of Selected 1,2,4-Triazole Derivatives

Compound/DerivativeKey Electronic PropertyApplication AreaReference
1,2,4-Triazole SystemExcellent electron-transport and hole-blockingOrganic Electronics researchgate.net
Bipolar Blue Emitters (TAZ-PPI, 4NTAZ-PPI)Balanced hole and electron transportOLEDs rsc.org
2H-benzo[d] rsc.orgajchem-a.comrsc.orgtriazole derivativesp-type semiconductor behaviorOrganic Field-Effect Transistors rsc.org

Derivatives of 1,2,4-triazole are widely utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs), Phosphorescent OLEDs (PHOLEDs), and Polymer LEDs (PLEDs). researchgate.net Their electron-transporting and hole-blocking characteristics help to confine charge carriers within the emissive layer, leading to improved device efficiency and stability.

For instance, novel bipolar blue emitters incorporating triazole and phenanthroimidazole moieties have been synthesized for use in non-doped blue OLEDs. rsc.org These devices have demonstrated high external quantum efficiencies of up to 7.3% with negligible efficiency roll-off. rsc.org Similarly, a phenanthroimidazole-substituted 1,2,4-triazole derivative has been used to create a highly efficient violet-blue OLED with a maximum external quantum efficiency of 6.01%. rsc.org

Furthermore, platinum(II) complexes featuring a 4-phenyl-4H-1,2,4-triazole derivative as an ancillary ligand have been developed for efficient green OLEDs. nih.gov These devices, particularly those with a double-emitting layer structure, have achieved a maximum external quantum efficiency of 26.90%. nih.gov The use of 1,2,4-triazole derivatives as host materials in PHOLEDs has also been successful, with green PHOLEDs showing a power efficiency of 34.1 lm/W and blue devices exhibiting an external quantum efficiency of 10.3%. mdpi.com

The application of 1,2,4-triazole derivatives extends to organic photovoltaic (OPV) cells and data storage devices. researchgate.net In OPV cells, these materials can be used to improve device performance. For example, incorporating a triazole unit into the main chain of a polymer used in an OPV device has been shown to enhance the power conversion efficiency. researchgate.net A pyridyl triazole derivative has also been employed as an exciton (B1674681) blocking material in organic solar cells. nii.ac.jp

1,2,4-Triazoles in Functional Materials Development

The inherent properties of the 1,2,4-triazole ring, such as high nitrogen content and thermal stability, make it a valuable building block for various functional materials.

Nitrogen-rich heterocyclic compounds like 1,2,4-triazole are of significant interest for the development of high-energy materials (HEMs). rsc.org These materials offer high density, a positive heat of formation, and superior thermal stability. The 1,2,4-triazole framework is considered a remarkable platform for creating next-generation energetic materials. rsc.org

The introduction of functional groups such as amino and nitro groups to the triazole ring can further enhance the energetic properties. rsc.org For example, 3,6-diamino-1H- rsc.orgajchem-a.comacs.orgtriazolo[4,3-b] rsc.orgajchem-a.comacs.orgtriazole, a fused-triazole system, exhibits superior thermal stability compared to its analogues. rsc.org The energetic salts derived from this compound also show remarkable thermal stabilities and low impact and friction sensitivities. rsc.org The compound 4,4′-azobis(1,2,4-triazole) (ATRZ) is another versatile molecular scaffold used to develop tailor-made energetic materials, including cocrystals and coordination polymers. acs.org

Table 2: Properties of Energetic Materials Based on 1,2,4-Triazole

CompoundKey PropertySignificanceReference
3,6-diamino-1H- rsc.orgajchem-a.comacs.orgtriazolo[4,3-b] rsc.orgajchem-a.comacs.orgtriazoleSuperior thermostability (Td (onset): 261 °C)Promising building block for thermally stable energetic materials rsc.org
4,4′-azobis(1,2,4-triazole) (ATRZ)Formidable energetic parametersVersatile scaffold for tailor-made energetic materials acs.org
Nitrogen-rich heterocyclesHigh density, positive heat of formationDesign of high-energy materials rsc.org

The incorporation of 1,2,4-triazole units into polymer backbones can impart desirable properties to the resulting materials. ajchem-a.com For instance, polymers of 4-azo-3,5-substituted-1,2,4-triazole have been synthesized and have shown promising results in antibacterial and anticorrosion studies. ajchem-a.com

The synthesis of polymers with well-defined sequences is an area of growing interest, and the use of 1,2,3-triazole substructures, closely related to 1,2,4-triazoles, has been explored for creating such polymers. rsc.org These sequence-defined polymers have potential applications in various fields. rsc.org

Corrosion Inhibitors with Triazole Structures

The 1,2,4-triazole scaffold is a foundational component in the development of effective corrosion inhibitors, primarily due to the presence of multiple nitrogen atoms and the aromaticity of the ring system. These features allow triazole derivatives to adsorb onto metal surfaces, forming a protective barrier that mitigates corrosive processes. The lone pair electrons on the nitrogen atoms and the π-electrons of the triazole ring facilitate strong coordination with vacant d-orbitals of metal atoms, leading to the formation of a stable, protective film. sdit.ac.inmdpi.com This film acts as a barrier, hindering the charge and mass transfer processes that drive corrosion.

Research has demonstrated that the adsorption of triazole-based inhibitors on metal surfaces can occur through both physisorption (electrostatic interactions) and chemisorption (covalent bonding), often following the Langmuir adsorption isotherm model. sdit.ac.inktu.ltktu.lt The effectiveness of these inhibitors is significantly influenced by the nature of the substituents on the triazole ring. For instance, the introduction of amino or thiol groups can enhance the inhibitor's performance by providing additional active sites for adsorption. ktu.ltnih.gov

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly employed to evaluate the efficacy of these inhibitors. sdit.ac.inktu.lt Potentiodynamic polarization studies often reveal that triazole derivatives function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. sdit.ac.in EIS results typically show an increase in charge transfer resistance in the presence of the inhibitor, confirming the formation of a protective layer on the metal surface. ktu.lt

The table below summarizes the inhibition efficiency of several 1,2,4-triazole derivatives on different metals.

InhibitorMetalCorrosive MediumMax Inhibition Efficiency (%)Reference
4-{(E)-[(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-(pyridin-4- yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (HMPT)Carbon Steel1 M HCl~95 sdit.ac.in
1,2,4-triazole (TAZ)Aluminum Brass (HAl77-2)3.5 wt.% NaCl84.4 ktu.ltktu.lt
3-amino-1,2,4-triazole (ATA)Aluminum Brass (HAl77-2)3.5 wt.% NaCl86.4 ktu.ltktu.lt
3,5-diamino-1,2,4-triazole (DAT)Aluminum Brass (HAl77-2)3.5 wt.% NaCl87.1 ktu.ltktu.lt

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The 1,2,4-triazole ring is a versatile ligand in coordination chemistry, capable of binding to metal ions in various modes. wikipedia.org Its nitrogen atoms can act as donors, allowing it to function as a monodentate, bidentate, or bridging ligand, facilitating the formation of mononuclear, oligonuclear, and polynuclear metal complexes. mdpi.comresearchgate.net The specific coordination mode is influenced by factors such as the metal ion, the substituents on the triazole ring, and the reaction conditions.

In many complexes, the 1,2,4-triazole ligand coordinates in a bidentate fashion, typically through the nitrogen atoms at the 1- and 2-positions or the 2- and 4-positions. mdpi.com This bridging capability is crucial for constructing extended structures like coordination polymers. The bond lengths between the metal and the nitrogen atoms of the triazole ring vary depending on the specific metal and the geometry of the complex. mdpi.com

Studies on early transition metal complexes have shown that 1,2,4-triazolato ligands can adopt both η¹- and η²-coordination modes. acs.org Molecular orbital calculations suggest that the η²-coordination is generally more stable. acs.org The versatility of the 1,2,4-triazole ligand allows for the synthesis of complexes with diverse geometries, including octahedral and square pyramidal structures. mdpi.commdpi.com

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The 1,2,4-triazole moiety is an excellent building block for MOFs due to its ability to bridge multiple metal centers, leading to the formation of robust, high-dimensional networks. mdpi.comresearchgate.net The combination of N-heterocyclic compounds like triazoles with other linkers, such as carboxylates, has led to the development of a wide range of functional MOFs. mdpi.comresearchgate.net

The synthesis of triazole-based MOFs is typically achieved through solvothermal or hydrothermal methods, where the metal salt and the triazole-containing ligand are heated in a suitable solvent. acs.org The choice of metal ion, ligand, solvent, and reaction temperature can significantly influence the resulting structure and properties of the MOF. mdpi.com For instance, using bifunctional 1,2,4-triazole-carboxylate ligands has enabled the construction of MOFs with unique topologies and magnetic properties. acs.org

The structural diversity of these MOFs allows for the fine-tuning of properties like pore size and stability, making them suitable for applications in gas storage, separation, and catalysis. researchgate.netresearchgate.net The table below presents examples of MOFs synthesized using 1,2,4-triazole derivatives.

MOF FormulaMetal IonTriazole LigandTopologyReference
∞³[M₂L₂]Cu, Co, Znbis(carboxyphenyl)-1,2,4-triazolerutile (rtl) researchgate.net
{[Zn(bpt)(tdc)]·dmf}ₙZn(II)4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole (bpt)Not specified acs.org
[Cu₃(μ₃-OH)(trgly)₃(SO₄)]·2H₂OCu(II)1,2,4-triazol-4-yl-acetic acid (trgly-H)(3,6) network acs.org

Organocatalysis with Triazole Derivatives

Triazole derivatives have emerged as important scaffolds in the field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions. nih.govglobethesis.com The unique electronic properties of the triazole ring, including its ability to form hydrogen bonds and its polarized C-H bonds, make it an effective component in catalyst design. nih.gov Both 1,2,3- and 1,2,4-triazoles have been incorporated into various organocatalytic systems. nih.gov

One of the key applications of triazoles in organocatalysis is in promoting cycloaddition reactions. For example, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be an effective catalyst for the [3+2] 1,3-dipolar cycloaddition between azides and α,β-unsaturated esters to regioselectively form 1,4-disubstituted-1,2,3-triazoles. nih.gov

The development of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has provided a powerful tool for synthesizing a wide array of 1,4-disubstituted triazole compounds that can be used as ligands or catalysts. nih.govnih.gov Furthermore, metal-free organocatalytic routes for the synthesis of substituted 1,2,3-triazoles have gained attention due to their high regioselectivity and broad substrate scope. nih.gov

Triazoles play a crucial role in the development of stereoselective catalytic systems, where the goal is to control the three-dimensional arrangement of atoms in the product molecule. Chiral triazole-containing ligands and catalysts are employed to induce enantioselectivity in a variety of chemical transformations.

The atroposelective synthesis of N-aryl 1,2,4-triazoles has been achieved using chiral phosphoric acid catalysts, yielding products with high enantiomeric ratios. acs.org Atropisomerism is a type of axial chirality that arises from restricted rotation around a single bond. bham.ac.uk

In the context of copper-catalyzed azide-alkyne cycloaddition (CuAAC), triazole derivatives themselves can act as ligands that stabilize the active Cu(I) catalytic species, preventing its disproportionation and enhancing the reaction rate. mdpi.com By designing chiral triazolyl ligands, it is possible to achieve stereocontrol in these and other metal-catalyzed reactions. The development of triazole-based anion-binding organocatalysts has also led to successful applications in asymmetric alkylation and dearomatization reactions. nih.gov

The table below highlights some stereoselective catalytic applications involving triazoles.

Reaction TypeCatalyst/Ligand TypeKey FeatureReference
Atroposelective cyclodehydrationChiral phosphoric acidSynthesis of atropisomeric N-aryl 1,2,4-triazoles acs.org
Copper-catalyzed azide-alkyne cycloaddition (CuAAC)Hydroxyalkyl-1,2,3-triazolesAct as copper-coordinating ligands mdpi.com
Asymmetric alkylation/dearomatizationTriazole-based anion-binding organocatalystsSupramolecular interactions based on polarized C-H bonds nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-benzyl-3-chloro-1H-1,2,4-triazole, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves cyclization of precursors or substitution reactions. For example, similar triazoles are synthesized via Schiff base reactions using benzaldehyde derivatives under basic conditions (e.g., NaOH in a one-pot reaction) . Optimization may include adjusting temperature, solvent polarity, and stoichiometric ratios. Cyclization with trifluoromethylating agents under controlled conditions (e.g., inert atmosphere) can enhance yield . Purity is often improved via recrystallization or column chromatography .

Q. How is the purity and structural integrity of this compound verified post-synthesis?

  • Methodological Answer : Characterization employs spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm substituent positions and benzyl group integration .
  • Mass Spectrometry (MS) for molecular weight validation .
  • Melting Point Analysis to assess purity, though variations may occur due to environmental conditions .
  • HPLC for quantitative purity assessment, with method validation via calibration curves and retention time consistency .

Q. What preliminary biological assays are recommended to assess the compound's activity?

  • Methodological Answer : Initial screening includes:

  • Enzyme Inhibition Assays (e.g., tyrosinase inhibition using spectrophotometric methods to monitor substrate conversion) .
  • Cytotoxicity Tests (MTT assay on cell lines) to evaluate baseline toxicity .
  • Receptor Binding Studies using radioligand displacement assays to identify affinity for targets like G-protein-coupled receptors .

Advanced Research Questions

Q. How do structural modifications at specific positions influence the compound's enzyme inhibition efficacy?

  • Methodological Answer : Modifications at the 1-benzyl or 3-chloro positions alter steric and electronic properties. For example:

  • Benzyl Substitution : Bulky groups (e.g., 4-tert-butylphenyl) enhance hydrophobic interactions with enzyme active sites, as seen in analogs .
  • Chloro Replacement : Bromo or methyl groups may reduce electronegativity, affecting hydrogen bonding. Comparative studies show chlorine’s role in stabilizing transition states during inhibition .
  • SAR Analysis : Use docking simulations (e.g., AutoDock Vina) to predict binding energies of derivatives, validated by IC₅₀ measurements .

Q. What computational methods are used to predict binding interactions between the compound and target enzymes?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates electron distribution and reactive sites (e.g., using 6-311G+(d,p) basis sets) .
  • Molecular Dynamics (MD) Simulations : Track ligand-protein stability over time (e.g., GROMACS) under physiological conditions .
  • Pharmacophore Modeling : Identifies critical interaction motifs (e.g., hydrogen bond acceptors at the triazole ring) using software like Schrödinger .

Q. How to address discrepancies in biological activity data across different studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like pH, temperature, and solvent (e.g., DMSO concentration) to minimize variability .
  • Cross-Validate with Orthogonal Methods : Compare enzyme inhibition data with cellular assays (e.g., Western blot for downstream target modulation) .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., impurity levels in synthesized batches) .

Safety and Handling

Q. What precautions are necessary when handling this compound in biological assays?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and dissolving the compound to avoid inhalation of dust .
  • Waste Disposal : Collect contaminated materials in sealed containers for incineration; avoid aqueous discharge due to aquatic toxicity .
  • Emergency Protocols : Immediate rinsing with water for eye/skin exposure (15+ minutes), followed by medical evaluation .

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